Ethanol, 2,2',2''-nitrilotris-, sulfite (salt)
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Overview
Description
Ethanol, 2,2’,2’'-nitrilotris-, sulfite (salt) is a chemical compound with the molecular formula C6H15NO3.H2O3S. It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes three ethanol groups bonded to a central nitrogen atom, forming a nitrilotris-ethanol backbone, with a sulfite group as the counter ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’,2’'-nitrilotris-, sulfite (salt) typically involves the reaction of triethanolamine with sulfurous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{C6H15NO3} + \text{H2SO3} \rightarrow \text{C6H15NO3.H2O3S} ]
Industrial Production Methods
In industrial settings, the production of Ethanol, 2,2’,2’'-nitrilotris-, sulfite (salt) involves large-scale synthesis using similar reaction conditions. The process includes the careful addition of sulfurous acid to triethanolamine, followed by purification steps to isolate the final product. The reaction is typically conducted in a controlled environment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’,2’'-nitrilotris-, sulfite (salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonate derivatives.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The ethanol groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reactions: These reactions typically involve halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions include sulfonate derivatives, reduced amines, and substituted ethanolamines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethanol, 2,2’,2’'-nitrilotris-, sulfite (salt) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including esterification and polymerization.
Biology: The compound is utilized in biochemical assays and as a stabilizing agent in enzyme reactions.
Industry: It is employed as a surfactant, emulsifier, and corrosion inhibitor in various industrial processes.
Mechanism of Action
The mechanism of action of Ethanol, 2,2’,2’'-nitrilotris-, sulfite (salt) involves its interaction with molecular targets through its ethanol and sulfite groups. The compound can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their stability and activity. The nitrilotris-ethanol backbone allows for multiple points of interaction, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
Triethanolamine sulfate: Similar in structure but with a sulfate group instead of a sulfite group.
Triethanolamine phosphate: Contains a phosphate group, used in different applications.
Diethanolamine sulfite: Lacks one ethanol group, leading to different chemical properties.
Uniqueness
Ethanol, 2,2’,2’'-nitrilotris-, sulfite (salt) is unique due to its specific combination of ethanol and sulfite groups, which provides distinct chemical reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
29340-79-2 |
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Molecular Formula |
C6H17NO6S |
Molecular Weight |
231.27 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;sulfurous acid |
InChI |
InChI=1S/C6H15NO3.H2O3S/c8-4-1-7(2-5-9)3-6-10;1-4(2)3/h8-10H,1-6H2;(H2,1,2,3) |
InChI Key |
YMRKWTHZKSAVSR-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N(CCO)CCO.OS(=O)O |
Related CAS |
38664-32-3 61542-02-7 102-71-6 (Parent) |
Origin of Product |
United States |
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